For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyltriethoxysilane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive behavior of ethyltriethoxysilane (ETEOS). The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a surface modifying agent, a precursor in synthesis, or in the formulation of advanced materials.
Chemical Structure and Identification
Ethyltriethoxysilane, with the CAS number 78-07-9, is an organosilicon compound. Its structure consists of a central silicon atom bonded to one ethyl group and three ethoxy groups.[1][2] This structure allows it to act as a bridge between inorganic and organic materials.
-
IUPAC Name : triethoxy(ethyl)silane[3]
-
InChI : InChI=1S/C8H20O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h5-8H2,1-4H3[1][2][3]
Quantitative Physicochemical Properties
The following table summarizes the key quantitative properties of ethyltriethoxysilane.
| Property | Value | Reference(s) |
| Molecular Weight | 192.33 g/mol | [1][3][4] |
| Appearance | Clear, colorless liquid | [1][2][5] |
| Odor | Characteristic, pungent | [1] |
| Density | ~0.88 - 0.896 g/cm³ | [1][5] |
| Boiling Point | 158-160 °C | [5][6] |
| Melting Point | -78 °C | [5][6] |
| Flash Point | 101 °F (38.3 °C) | [5][6] |
| Water Solubility | Insoluble (reacts slowly) | [1][5][6] |
| Solubility | Soluble in organic solvents (ethanol, acetone) | [1] |
| Refractive Index (n20/D) | 1.392 | [5][6] |
| Vapor Pressure | 3.71 mmHg at 25°C | [5] |
| CAS Number | 78-07-9 | [1][2][3] |
Core Chemical Reactivity: Hydrolysis and Condensation
The primary reactivity of ethyltriethoxysilane involves the hydrolysis of its ethoxy groups to form reactive silanol (Si-OH) groups, followed by condensation to form stable siloxane (Si-O-Si) bonds. This two-step process is the basis for its use as a coupling agent and in the formation of polysiloxane networks.[2][7] The reactions are influenced by factors such as pH, water concentration, and temperature.[7] Acidic conditions typically accelerate hydrolysis, while basic conditions favor condensation.[5][7]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible results. The following sections outline protocols for the characterization and application of ethyltriethoxysilane.
Spectroscopic Characterization
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of ethyltriethoxysilane.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a solution of ethyltriethoxysilane (approx. 5-10 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Observed Nucleus: ¹H
-
Solvent: CDCl₃[8]
-
Temperature: 298 K
-
Pulse Sequence: Standard single pulse (zg30)
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans (ns): 8-16
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Expected Signals: Signals corresponding to the ethyl (-CH₂-Si and -CH₃) and ethoxy (-O-CH₂- and -CH₃) protons.[9]
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (77.16 ppm).
-
Expected Signals: Resonances for the four unique carbon atoms in the molecule.[8]
-
4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups and vibrational modes present in the molecule.
-
Protocol:
-
Sample Preparation: As ethyltriethoxysilane is a liquid, the spectrum can be obtained by placing a single drop of the neat liquid between two KBr or NaCl salt plates to form a thin film.[10]
-
Instrument: A standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Mode: Attenuated Total Reflectance (ATR) or Transmission.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Analysis: Identify characteristic peaks for Si-O-C, C-H, and C-C bonds. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) indicates a non-hydrolyzed sample.
-
4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of ethyltriethoxysilane and identify any volatile impurities or reaction byproducts.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of ethyltriethoxysilane in a volatile organic solvent like hexane or ethyl acetate.[11][12]
-
Instrument: A standard GC-MS system.
-
GC Parameters:
-
Column: A non-polar capillary column, such as a DB-5MS (30m x 0.25mm x 0.25µm).[13]
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).
-
Oven Program: Initial temperature of 45°C for 1 min, then ramp at 10°C/min to 180°C.[13]
-
Injection Volume: 1 µL (split or splitless mode).[11]
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: 40-400 m/z.
-
Solvent Delay: 2-3 minutes to prevent filament damage.[13]
-
-
Data Analysis: Identify the peak corresponding to ethyltriethoxysilane by its retention time and mass spectrum. Compare the mass spectrum with a library database (e.g., NIST) for confirmation.
-
Application Protocol: Surface Modification of Glass Substrates
This protocol provides a general workflow for functionalizing a glass or silica surface with ethyltriethoxysilane to alter its surface properties (e.g., hydrophobicity).
-
Methodology:
-
Substrate Cleaning: Thoroughly clean the glass or silica substrates to remove organic contaminants. This can be achieved by sequential sonication in acetone, ethanol, and deionized (DI) water (15 minutes each).[4]
-
Surface Activation (Hydroxylation): The surface must be activated to generate hydroxyl (-OH) groups. This is a critical step for covalent bond formation.
-
Piranha Etching (Caution): Immerse the cleaned substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-45 minutes. Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.[4]
-
Oxygen Plasma: Alternatively, treat the substrates in an oxygen plasma cleaner.[4]
-
-
Rinsing and Drying: After activation, rinse the substrates copiously with DI water and dry them under a stream of dry nitrogen gas. Use immediately.[4]
-
Silanization: Prepare a 1-2% (v/v) solution of ethyltriethoxysilane in an anhydrous solvent (e.g., toluene) to control the reaction and minimize bulk polymerization. Immerse the activated substrates in the solution for 1-2 hours at room temperature.[1]
-
Post-Silanization Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent to remove any physisorbed silane.
-
Curing: Bake the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote the final condensation reactions and form stable siloxane bonds with the surface.
-
Characterization: Verify the successful surface modification using techniques such as water contact angle measurements (to assess hydrophobicity), X-ray photoelectron spectroscopy (XPS), or ellipsometry.[4]
-
Safety and Handling
Ethyltriethoxysilane is a flammable liquid and vapor.[4][13] It is also moisture-sensitive and will react with water in the atmosphere.[1][6][14]
-
Handling: Handle in a well-ventilated area or fume hood.[2] Keep away from heat, sparks, open flames, and other ignition sources.[4][13] Use non-sparking tools and take precautionary measures against static discharge.[4][15] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[13][15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][4] The storage area should be designated for flammable materials.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][13]
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uoguelph.ca [uoguelph.ca]
- 12. benchchem.com [benchchem.com]
- 13. diva-portal.org [diva-portal.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
